Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine
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Overview
Description
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is a peptide composed of six amino acids: glycine, proline, phenylalanine, proline, histidine, and valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like histidine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
Scientific Research Applications
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Enzyme Inhibition: The peptide can bind to and inhibit the activity of certain enzymes.
Receptor Binding: It may interact with cell surface receptors, triggering intracellular signaling cascades.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid
- Glycyl-L-prolyl-L-glutamate
- Glycyl-L-histidyl-L-lysine
Uniqueness
Glycyl-L-prolyl-L-phenylalanyl-L-prolyl-L-histidyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
918424-38-1 |
---|---|
Molecular Formula |
C32H44N8O7 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C32H44N8O7/c1-19(2)27(32(46)47)38-28(42)22(15-21-17-34-18-35-21)36-30(44)25-11-7-13-40(25)31(45)23(14-20-8-4-3-5-9-20)37-29(43)24-10-6-12-39(24)26(41)16-33/h3-5,8-9,17-19,22-25,27H,6-7,10-16,33H2,1-2H3,(H,34,35)(H,36,44)(H,37,43)(H,38,42)(H,46,47)/t22-,23-,24-,25-,27-/m0/s1 |
InChI Key |
QSUUHDZPXLKYLO-CPHHOOCTSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)CN |
Origin of Product |
United States |
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